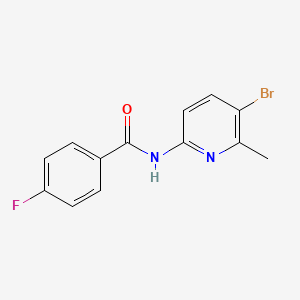

N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide

CAS No.: 638141-92-1

Cat. No.: VC5408412

Molecular Formula: C13H10BrFN2O

Molecular Weight: 309.138

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 638141-92-1 |

|---|---|

| Molecular Formula | C13H10BrFN2O |

| Molecular Weight | 309.138 |

| IUPAC Name | N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide |

| Standard InChI | InChI=1S/C13H10BrFN2O/c1-8-11(14)6-7-12(16-8)17-13(18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,18) |

| Standard InChI Key | ICZHHWUDGCXCAB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)F)Br |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-(5-Bromo-6-methylpyridin-2-yl)-4-fluorobenzamide features a pyridine ring substituted with bromine at the 5-position and a methyl group at the 6-position. The pyridine nitrogen is conjugated to a 4-fluorobenzamide group via an amide linkage. The IUPAC name, , reflects this substitution pattern .

Key Structural Attributes:

-

Halogen Interactions: Bromine enhances electrophilic reactivity, while fluorine contributes to steric and electronic modulation.

-

Amide Bond: Facilitates hydrogen bonding with biological targets, influencing pharmacokinetics.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 309.13 g/mol | PubChem |

| SMILES | CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)F)Br | PubChem |

| InChI Key | ICZHHWUDGCXCAB-UHFFFAOYSA-N | PubChem |

The compound’s solubility and stability remain under investigation, though its halogenated structure suggests moderate lipophilicity.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

-

Bromination: 6-Methylpyridin-2-amine undergoes electrophilic aromatic substitution using bromine or bromosuccinimide (NBS) to yield 5-bromo-6-methylpyridin-2-amine .

-

Amide Coupling: The brominated intermediate reacts with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Reaction Conditions:

-

Step 1: Solvent: Dichloromethane (DCM); Temperature: 0–25°C.

-

Step 2: Solvent: Tetrahydrofuran (THF); Catalyst: None required.

Industrial-Scale Optimization

Industrial production may employ continuous flow reactors to enhance yield and purity. Automated purification techniques, such as column chromatography or recrystallization, ensure scalability.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom at the pyridine 5-position is susceptible to nucleophilic substitution. For example:

-

Amination: Reaction with ammonia or primary amines yields 5-amino derivatives.

-

Thiolation: Treatment with thiols produces thioether analogs.

Coupling Reactions

The compound participates in cross-coupling reactions:

-

Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position.

Oxidation and Reduction

-

Oxidation: Hydrogen peroxide or oxidizes the methyl group to a carboxylic acid.

-

Reduction: reduces the amide to a secondary amine.

| Compound | CSNK2A IC₅₀ (nM) | PIM3 IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| 6c (Analog) | 12 | 360 | 30 |

| 7c (Analog) | 8 | 450 | 56 |

These findings suggest that halogenated pyridines can achieve selectivity through P-loop interactions .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing:

-

PARP Inhibitors: Halogenated benzamides disrupt DNA repair in BRCA-mutant cancers.

-

Antitubercular Agents: Pyridine derivatives exhibit activity against Mycobacterium tuberculosis (MIC: 2 µg/mL).

Biochemical Probes

Its fluorinated structure enables use in fluorescence-based assays to study protein-ligand interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume